molecular formula C48H78O19 B1211440 Elatoside J CAS No. 171828-79-8

Elatoside J

货号: B1211440
CAS 编号: 171828-79-8
分子量: 959.1 g/mol
InChI 键: IIJRVKCBZJDXQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elatoside J is a triterpene saponin isolated from the young shoots ("taranome") of Aralia elata Seem., a plant traditionally used in East Asian medicine for its antidiabetic, anti-inflammatory, and cardioprotective properties . These compounds are part of a broader family of triterpene saponins with demonstrated bioactivities, including hypoglycemic, antioxidant, and anti-inflammatory effects.

属性

CAS 编号

171828-79-8

分子式

C48H78O19

分子量

959.1 g/mol

IUPAC 名称

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61)

InChI 键

IIJRVKCBZJDXQK-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

规范 SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

熔点

262-264°C

其他CAS编号

171828-79-8

物理描述

Solid

同义词

elatoside J

产品来源

United States

相似化合物的比较

Table 1: Structural Features of Elatosides and Related Compounds

Compound Aglycone Sugar Moieties Molecular Formula Molecular Weight Source (Plant Part) Key References
This compound Oleanolic acid Not fully elucidated* Not reported Not reported Young shoots
Elatoside E Oleanolic acid α-L-Arap, β-D-Xylp, β-D-Glcp C₄₆H₇₄O₁₆ 882.497 Root cortex
Elatoside C Oleanolic acid β-D-Glcp, α-L-Arap C₄₇H₇₆O₁₇ 913.5 Bark
Elatoside F Oleanolic acid Similar to Elatoside E C₄₆H₇₄O₁₆ 882.497 Root cortex
Congmuyanoside V Oleanolic acid Complex oligosaccharide Not reported Not reported Roots

Note: The exact glycosylation pattern of this compound remains uncharacterized in the provided evidence.

Pharmacological Activity Comparison

Elatosides exhibit diverse bioactivities depending on their structural nuances. Below is a functional comparison based on available research:

Table 2: Pharmacological Activities of Elatosides and Related Compounds

Compound Key Activity Mechanism/Pathway Efficacy (Model) References
This compound Antidiabetic (inferred) Likely α-glucosidase inhibition* Not quantified
Elatoside E Hypoglycemic Enhances glycogen synthesis via PI3K/ERK2 50 mg/kg (mouse model)
Elatoside C Cardioprotective Reduces ER stress; activates STAT3 and RISK pathways 25 μM (H9c2 cardiomyocytes)
Congmuyanoside V Anti-inflammatory Inhibits neutrophil superoxide generation IC₅₀: 10–20 μM (human neutrophils)
Tarasaponin IV Antioxidant Scavenges ROS; modulates Ca²⁺ homeostasis 10–50 μM (in vitro)

Inference: this compound’s proposed antidiabetic activity is extrapolated from its structural similarity to Elatosides E and F, which inhibit α-glucosidase and improve insulin sensitivity . However, direct evidence for this compound’s mechanism is lacking in the provided data.

Research Findings and Mechanistic Insights

Hypoglycemic Activity

  • Elatoside E and F : These compounds reduce blood glucose by inhibiting α-glucosidase and enhancing insulin signaling via AMPK and PI3K/Akt pathways . Elatoside E also upregulates SERCA2 activity, improving calcium handling in hepatocytes .
  • This compound : Likely shares these pathways but may differ in potency due to glycosylation variations.

Cardioprotective Effects

  • Elatoside C : Protects against ischemia/reperfusion injury by reducing mitochondrial ROS, inhibiting mPTP opening, and activating STAT3 to suppress apoptosis .

Anti-inflammatory and Antioxidant Effects

  • Congmuyanoside V and Tarasaponin IV: Suppress neutrophil superoxide generation by inhibiting p47phox membrane translocation and tyrosine kinase activity .
  • This compound : May exhibit similar anti-inflammatory effects but requires validation.

常见问题

Q. What methodologies enable the study of synergistic effects between this compound and existing therapeutic agents?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) with fixed-ratio drug dilutions. Synergy thresholds (CI < 1) must be validated across multiple cell lines. Transcriptomic profiling can identify pathways potentiated by combination therapy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。